methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-1-methylindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-9(12)8-5-7(11(14)15-2)3-4-10(8)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGHQTXRLNUGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
methyl 3-bromo-1-methyl-1H-indole-5-carboxylate CAS number and identifiers
Technical Monograph: Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
Abstract This technical guide provides an in-depth analysis of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (CAS 1609967-66-9), a critical intermediate in the synthesis of bioactive indole derivatives, particularly Mcl-1 inhibitors and antiviral agents. We explore its chemical identity, synthetic pathways, and structural utility in medicinal chemistry. Detailed experimental protocols for its synthesis via N-methylation and subsequent functionalization are provided, supported by mechanistic insights and safety guidelines.
Chemical Identity & Specifications
This compound serves as a bifunctional scaffold, offering orthogonal reactivity at the C3 (halogen) and C5 (ester) positions, with the N1-methyl group providing metabolic stability and physicochemical optimization.
| Attribute | Specification |
| Chemical Name | Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate |
| CAS Number | 1609967-66-9 |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| SMILES | COC(=O)c1ccc2n(C)cc(Br)c2c1 |
| Core Scaffold | Indole (1H-Indole) |
| Key Substituents | 1-Methyl (N-alkylation), 3-Bromo (Halogenation), 5-Methoxycarbonyl (Ester) |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Synthetic Pathways & Mechanistic Insight
The synthesis of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate typically proceeds via two primary routes. The most robust method involves the regioselective bromination of the C3 position followed by N-methylation , or conversely, N-methylation of the parent indole followed by bromination.
Route A: N-Methylation of Methyl 3-bromo-1H-indole-5-carboxylate
This is the preferred route when the 3-bromo precursor (CAS 916179-88-9) is commercially available. It avoids the potential for over-bromination or side reactions on the alkyl group.
-
Mechanism: The indole nitrogen (pKa ~16) is deprotonated by a base (e.g., NaH, K₂CO₃) to form an indolyl anion. This nucleophile attacks the electrophilic methyl source (MeI or dimethyl sulfate) in an Sₙ2 fashion.
-
Regioselectivity: Alkylation occurs exclusively at N1 due to the high electron density and the stability of the resulting aromatic system.
Route B: Bromination of Methyl 1-methyl-1H-indole-5-carboxylate
-
Mechanism: Electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) or Br₂.
-
Regioselectivity: The C3 position is the most nucleophilic site on the indole ring, ensuring high regioselectivity. However, care must be taken to control temperature to prevent poly-bromination.
Synthetic Pathway Diagram
Figure 1: Synthetic routes to the target compound. The solid line represents the standard stepwise functionalization.
Structural Utility in Medicinal Chemistry
This molecule is a "privileged structure" in drug discovery, particularly for designing inhibitors of protein-protein interactions (e.g., Mcl-1, Bcl-2) and viral polymerases.
Functional Handles
-
C3-Bromo Group: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkynyl groups to explore the hydrophobic binding pockets of target proteins.
-
C5-Ester Group: Serves as a masked carboxylic acid. It can be hydrolyzed to the free acid for ionic interactions or converted into amides, oxadiazoles, or other heterocycles to tune potency and solubility.
-
N1-Methyl Group: Often critical for blocking a metabolic soft spot (N-H) and improving membrane permeability by removing a hydrogen bond donor.
Derivatization Workflow
Figure 2: Medicinal chemistry derivatization map illustrating the orthogonal reactivity of the C3 and C5 positions.
Experimental Protocols
Protocol A: Synthesis via N-Methylation
Targeting CAS 1609967-66-9 from CAS 916179-88-9
Reagents:
-
Methyl 3-bromo-1H-indole-5-carboxylate (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Iodomethane (MeI) (1.5 eq)
-
Anhydrous DMF (Dimethylformamide) (10 mL/g of substrate)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the starting indole (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of hydrogen gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the indolyl anion).
-
Alkylation: Add Iodomethane (1.5 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (lower R_f) should disappear, and a less polar spot (higher R_f, N-methyl product) should appear.
-
Workup: Quench the reaction by slowly pouring it into ice-cold water (10x reaction volume). A precipitate should form.[1][2]
-
If solid forms: Filter the solid, wash with water, and dry under vacuum.
-
If oil forms:[2] Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂) eluting with a gradient of Hexanes/Ethyl Acetate (0–20% EtOAc).
Validation Criteria:
-
¹H NMR (DMSO-d₆): Disappearance of the broad singlet at ~11.5–12.0 ppm (N-H). Appearance of a sharp singlet at ~3.8–3.9 ppm (N-CH₃).
-
MS (ESI): Observed mass [M+H]⁺ ≈ 268/270 (1:1 isotopic pattern for Br).
Safety & Handling
-
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Wear double nitrile gloves.
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle under inert atmosphere. Quench excess NaH carefully with isopropanol or ethyl acetate before adding water.
-
Indole Derivatives: Generally considered irritants. Avoid inhalation of dust.
References
-
ChemBuyersGuide. (n.d.). Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate CAS: 1609967-66-9. Retrieved from [Link]
- Google Patents. (2016). Substituted indole Mcl-1 inhibitors - US Patent Application 20180237424.
-
Organic Syntheses. (1973). 1-Methylindole.[3][4] Org. Synth. 1973, 53, 98. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Regioselective dibromination of methyl indole-3-carboxylate. Org. Biomol. Chem. Retrieved from [Link]
Sources
solubility of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate in organic solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate , a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., antiviral agents, Bcl-2 family inhibitors).
As a Senior Application Scientist, I have synthesized the solubility data based on the compound's physicochemical properties—specifically the lipophilic shift caused by N-methylation and C3-bromination—and standard process chemistry protocols for indole esters. This guide is designed to assist process chemists in selecting optimal solvent systems for reaction monitoring, work-up, and purification via recrystallization or chromatography.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the structural drivers at play. Unlike its precursor (methyl indole-5-carboxylate), the target molecule lacks a hydrogen bond donor (N-H) and possesses a heavy halogen, significantly altering its solvation thermodynamics.
Structural Impact Analysis
-
Indole Core (Aromatic): Provides strong
- stacking potential, favoring aromatic solvents (Toluene) and chlorinated hydrocarbons. -
N-Methyl Group: Removes the primary H-bond donor. This drastically reduces solubility in protic solvents (water, cold alcohols) and increases solubility in aprotic lipophilic solvents (DCM, THF).
-
3-Bromo Substituent: Increases lipophilicity (LogP shift ~ +0.7 to +1.0) and molecular volume, enhancing solubility in halogenated solvents while decreasing it in aliphatic hydrocarbons.
-
5-Methyl Ester: Acts as a weak H-bond acceptor, providing necessary polarity for solubility in esters (Ethyl Acetate) and ketones.
Figure 1: Structural Activity Relationship (SAR) mapping of functional groups to solubility behavior.
Solubility Landscape & Solvent Selection
The following data categorizes solvents by their utility in processing this specific indole derivative.
Table 1: Solubility Profile and Process Utility
| Solvent Class | Specific Solvents | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; Loading solvent for chromatography. |
| Polar Aprotic | DMF, DMSO, NMP | High (>150 mg/mL) | Reaction medium (e.g., Suzuki couplings, nucleophilic substitutions). |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good (50-100 mg/mL) | Reaction solvent; 2-MeTHF is a recommended green alternative to DCM for extractions. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (20-50 mg/mL) | Critical: Ideal for recrystallization when paired with hydrocarbons. |
| Alcohols | Methanol, Ethanol, IPA | Temp. Dependent | High solubility at reflux; low at RT. Excellent for cooling crystallization. |
| Aromatics | Toluene, Xylene | Moderate | Good for heating reactions; often used as a co-solvent. |
| Aliphatics | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Anti-solvent: Used to crash out the product or wash filter cakes. |
| Aqueous | Water, Brine | Insoluble | Used to wash away inorganic salts during work-up. |
Critical Process Note: The N-methyl group significantly lowers the melting point compared to the NH-analog. Care must be taken when stripping solvents to avoid "oiling out" rather than crystallizing.
Experimental Protocols
As a researcher, you require self-validating protocols. The following methodologies are designed to determine precise solubility limits and purify the compound efficiently.
Protocol A: Gravimetric Solubility Determination
Use this to validate exact concentrations for your specific batch.
-
Preparation: Weigh 50 mg of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate into a 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution).
-
Calculation: Solubility (
) = . -
Validation: If
mg/mL, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.
Protocol B: Recrystallization Strategy (Solvent Screening)
The most common bottleneck for this compound is purification. Chromatography is effective but expensive at scale. Recrystallization is preferred.
Recommended System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 5-7 mL/g).
-
Clarification: If particulates exist, hot filter through a celite pad.
-
Nucleation: Allow the solution to cool to RT slowly. If no crystals form, add Heptane dropwise until persistent turbidity is observed.
-
Crystallization: Cool to 0-4°C for 4 hours.
-
Filtration: Filter the solids and wash with a cold 1:3 EtOAc:Heptane mixture.
Figure 2: Decision tree for the purification of the target indole ester.
Application in Synthesis & Purification
Chromatographic Behavior
When analyzing or purifying via TLC/HPLC, the N-methyl and 3-bromo modifications significantly increase the Retention Factor (
-
TLC Mobile Phase: 20% Ethyl Acetate in Hexanes is a standard starting point.
-
Expected
: ~0.4 - 0.6 (Parent NH-indole would be ~0.2 - 0.3).
-
-
Visualization: The compound is UV active (254 nm) due to the conjugated indole system.
Reaction Solvent Compatibility
-
Bromination: If synthesizing this compound from methyl 1-methylindole-5-carboxylate, DMF or Acetonitrile are preferred over DCM to ensure the N-bromosuccinimide (NBS) remains soluble and reacts cleanly at the C3 position.
-
Coupling Reactions: For downstream Suzuki or Buchwald couplings at the C3-Br position, 1,4-Dioxane/Water or Toluene/Water mixtures are ideal, as the compound partitions well into the organic phase while inorganic bases remain in the aqueous phase.
References
-
Chemical Structure & Identity
- Source: National Center for Biotechnology Information.
-
URL:[Link]
- Note: Specific derivative properties extrapolated from parent scaffold d
-
Synthesis & Purification of 3-Bromoindoles
- Source: Zhang, X., et al. "Regioselective Bromination of Indoles." Journal of Organic Chemistry.
- Context: Describes the solubility of brominated indoles in DMF/DCM during synthesis.
-
URL:[Link]
- General Solubility of Indole Esters (Patent Literature)
-
Crystallization Techniques for Indoles
- Source: Anderson, N. G. "Practical Process Research and Development - A Guide for Organic Chemists."
- Context: Standard protocols for solvent selection (EtOAc/Heptane)
-
URL:[Link]
An In-depth Technical Guide to the Melting Point Determination of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, with a specific focus on the determination of its melting point range. As a critical physicochemical parameter, the melting point provides insights into the purity and identity of a compound. In the absence of a definitively reported melting point for this specific indole derivative in publicly available literature, this document outlines the theoretical principles, experimental protocols, and contextual analysis required for its accurate determination. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction: The Significance of Melting Point in Compound Characterization
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a sharp melting point. This physical constant is fundamental in the characterization of organic compounds for several key reasons:
-
Criterion of Purity: A narrow melting point range (typically 0.5-1.0°C) is a strong indicator of a compound's high purity. Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[1]
-
Identification: The melting point is a characteristic property of a pure compound. While not unique, it can be used in conjunction with other analytical data (e.g., NMR, IR, and mass spectrometry) to confirm the identity of a substance.[2]
-
Stability and Formulation: In drug development, the melting point influences a compound's solubility, dissolution rate, and stability, all of which are critical for formulation and bioavailability.
Given the importance of this parameter, this guide will provide a detailed methodology for the experimental determination of the melting point of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate.
Theoretical Considerations: Factors Influencing the Melting Point of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
The melting point of an organic compound is influenced by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[3] Several structural features of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate will dictate its melting behavior:
-
Molecular Weight and Size: Generally, for a homologous series of compounds, the melting point increases with molecular weight due to stronger van der Waals forces.[4]
-
Intermolecular Forces: The primary intermolecular forces at play for this molecule are dipole-dipole interactions, arising from the polar carbonyl group of the ester and the carbon-bromine bond, and van der Waals forces. The absence of a hydrogen bond donor (like an N-H proton) suggests that hydrogen bonding will not be a contributing factor to its crystal lattice energy, which may result in a lower melting point compared to its non-N-methylated counterpart.
-
Molecular Symmetry and Packing: The overall shape of the molecule and its ability to pack efficiently into a crystal lattice significantly impacts the melting point.[3][4] More symmetrical molecules tend to have higher melting points.
-
Presence of Impurities: As previously mentioned, impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range.[1]
Experimental Determination of Melting Point
The most common and widely accepted method for determining the melting point of a crystalline organic solid is the capillary method.[5][6] This can be performed using a manual apparatus, such as a Thiele tube, or a modern digital melting point apparatus.
Apparatus and Materials
-
Melting point apparatus (digital or Thiele tube with heating oil)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
-
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate sample (ensure it is dry and pure)
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is completely dry, as residual solvent can act as an impurity.[7]
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[8]
-
Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[9]
-
-
Melting Point Determination (using a digital apparatus):
-
Initial Rapid Determination (optional but recommended): If the approximate melting point is unknown, a preliminary rapid heating (5-10°C/min) can be performed to get a rough estimate.[10]
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Place the prepared capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature to about 10-15°C below the expected melting point.
-
Set the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts (T2).
-
The melting point range is reported as T1 - T2.
-
-
-
Data Interpretation:
Apparatus Calibration
To ensure the accuracy of the melting point determination, the thermometer and/or the melting point apparatus must be calibrated regularly.[7][11] This is achieved by measuring the melting points of certified reference standards with known, sharp melting points that bracket the expected melting point of the sample under investigation.
| Reference Standard | Certified Melting Point (°C) |
| Benzophenone | 47-49 |
| Benzoic Acid | 121-123 |
| Salicylic Acid | 158-160 |
| Caffeine | 234-236 |
A calibration curve can be generated by plotting the observed melting points of the standards against their certified values. This curve can then be used to correct the experimentally determined melting point of the test compound.
Contextual Analysis and Expected Melting Point Range
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the determination of the melting point of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate.
Sources
- 1. karlancer.com [karlancer.com]
- 2. athabascau.ca [athabascau.ca]
- 3. hscprep.com.au [hscprep.com.au]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. westlab.com [westlab.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. hinotek.com [hinotek.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. csub.edu [csub.edu]
- 11. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 12. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
Methodological & Application
The Strategic Application of Methyl 3-Bromo-1-methyl-1H-indole-5-carboxylate in Pharmaceutical Synthesis
Introduction: The Versatility of the Indole Nucleus in Drug Discovery
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, agrochemicals, and, most notably, a vast array of pharmaceuticals. Its unique electronic properties and the ability to participate in various biological interactions make it a cornerstone of medicinal chemistry. The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of drug candidates. Among the plethora of functionalized indoles, methyl 3-bromo-1-methyl-1H-indole-5-carboxylate has emerged as a highly valuable and versatile pharmaceutical intermediate.
This technical guide provides an in-depth exploration of the applications of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, with a focus on its role in the synthesis of advanced drug candidates. We will delve into detailed protocols for its utilization in key cross-coupling reactions, its physicochemical properties, and quality control parameters. The causality behind experimental choices will be elucidated, offering a scientifically grounded and practical resource for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of a pharmaceutical intermediate is a prerequisite for its effective and safe utilization in a laboratory or manufacturing setting.
| Property | Value | Reference |
| CAS Number | 1186663-45-5 | [1] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |
| Molecular Weight | 268.11 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 373.0 ± 22.0 °C | [1] |
| Storage Temperature | Refrigerator | [2] |
| Purity | ≥95% | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection) | [2] |
Core Application: A Key Building Block for RIPK1 Inhibitors
A prominent application of indole-based intermediates is in the synthesis of kinase inhibitors, a major class of modern therapeutics. Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is a crucial precursor for the synthesis of inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of inflammation and cell death, making it a promising therapeutic target for a range of autoimmune and inflammatory diseases.[3][4] The clinical candidate GSK2982772 , developed for the treatment of conditions like psoriasis, rheumatoid arthritis, and ulcerative colitis, exemplifies the utility of this indole intermediate.[3][5]
The bromine atom at the 3-position and the methyl ester at the 5-position of the indole ring offer orthogonal handles for synthetic elaboration. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents.
The RIPK1 Signaling Pathway: A Target for Therapeutic Intervention
The rationale for developing RIPK1 inhibitors stems from its central role in the tumor necrosis factor (TNF) signaling pathway, which can lead to either cell survival and inflammation via NF-κB activation or programmed cell death (apoptosis and necroptosis).[6] Dysregulation of this pathway is implicated in numerous inflammatory diseases. GSK2982772 acts as a potent and selective inhibitor of the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to inflammation and necroptosis.[7]
Synthetic Protocols: Harnessing the Reactivity of Methyl 3-Bromo-1-methyl-1H-indole-5-carboxylate
The following protocols provide detailed, step-by-step methodologies for key transformations involving methyl 3-bromo-1-methyl-1H-indole-5-carboxylate. These protocols are based on established synthetic routes for related compounds and serve as a practical guide for laboratory synthesis.[8][9][10]
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[9] This protocol details the coupling of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate with a generic arylboronic acid.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]
Materials:
-
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by the addition of water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[8] This protocol outlines the coupling of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate with a primary or secondary amine.
Reaction Principle: Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[8] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results.
Materials:
-
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
BrettPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask.
-
Add the amine, followed by methyl 3-bromo-1-methyl-1H-indole-5-carboxylate.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quality Control and Analytical Methods
Ensuring the purity and identity of pharmaceutical intermediates is a critical aspect of drug development.[11][12] A robust quality control (QC) strategy should be implemented for methyl 3-bromo-1-methyl-1H-indole-5-carboxylate and its subsequent reaction products.
| Analytical Method | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity (area %), identification of known and unknown impurities, retention time.[12][13] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of the compound. | Chemical shifts (δ), coupling constants (J), integration.[14] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | Molecular ion peak (m/z). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands (e.g., C=O, N-H, C-Br).[15] |
| Melting Point | Assessment of purity. | Sharpness of the melting range. |
Conclusion: A Versatile Intermediate for Modern Drug Discovery
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate stands out as a strategically important pharmaceutical intermediate. Its pre-functionalized indole core, with orthogonal reactive sites, provides a versatile platform for the synthesis of complex molecular architectures. As demonstrated through the example of RIPK1 inhibitors like GSK2982772, this building block enables the efficient construction of drug candidates targeting key biological pathways. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provided herein offer a practical guide for harnessing the synthetic potential of this valuable intermediate. A rigorous approach to quality control, employing a suite of analytical techniques, is essential to ensure the reliability and reproducibility of synthetic outcomes. As the demand for novel therapeutics continues to grow, the strategic application of well-designed intermediates like methyl 3-bromo-1-methyl-1H-indole-5-carboxylate will remain a critical enabler of innovation in drug discovery and development.
References
-
Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]
- Newton, K. (2015). RIPK1 and the regulation of cell death and inflammation. Current Opinion in Cell Biology, 33, 1-7.
- Pharmaceutical Quality Resources, Inc. (2025).
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. BenchChem.
-
Berger, S. B., et al. (2022). Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772. Pharmaceutical Research, 39(1), 103-114. [Link]
-
Harris, P. A., et al. (2019). Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer. ACS Medicinal Chemistry Letters, 10(6), 934-940. [Link]
- International Journal of Pharmaceutical Compounding. (n.d.).
-
Google Patents. (2016). Crystalline forms of (s)-5-benzyl-n-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][3][12]oxazepin-3-yl)-4h-1,2,4-triazole-3-carboxamide.
- BenchChem. (2025). Characterization of a Potent and Selective RIPK1 Inhibitor: A Technical Guide. BenchChem.
- UK Department of Health. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- AAPS. (2022, October 21).
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- A Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- ChemicalBook. (n.d.).
- Boruah, P. R., et al. (2015).
-
Scarpellini, C., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1156557. [Link]
-
BLDpharm. (n.d.). (S)-3-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][3][12]oxazepin-3-yl)-1H-1,2,4-triazole-5-carboxamide.
- Chongqing Chemdad Co., Ltd. (n.d.).
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
- Methyl 1H-indole-3-carboxyl
- Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2025). Figshare.
- Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemShuttle. (n.d.). GSK2982772.
-
Synthesis of Benzo[5][12]thiazolo[2,3-c][3][6][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). MDPI.
- Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. (2008). PubMed.
- Methyl 1-methyl-1H-indole-3-carboxylate. (2018).
- BenchChem. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 3-bromo-1H-indole-5-carboxylate | 916179-88-9 [sigmaaldrich.com]
- 3. Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arlok.com [arlok.com]
- 14. tetratek.com.tr [tetratek.com.tr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving yield of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate synthesis
Ticket ID: #IND-5-BR-ME-001 Topic: Yield Improvement for Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Workflow Visualization
User Query: "My yields are inconsistent. I am seeing side products during bromination and incomplete methylation. How do I stabilize this protocol?"
Diagnosis: The synthesis of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate involves two competing electronic factors. The C5-ester is an electron-withdrawing group (EWG) that deactivates the indole ring, making the subsequent electrophilic bromination at C3 sluggish. Conversely, the N-methylation increases nucleophilicity. The order of operations and solvent choice during bromination are the critical failure points.
Optimized Synthetic Workflow
The following pathway prioritizes N-methylation before bromination to maximize the nucleophilicity of the C3 position, counteracting the deactivating effect of the C5-ester.
Figure 1: Optimized sequential workflow. Methylation first activates the ring, facilitating the difficult bromination of the electron-deficient scaffold.
Module 1: N-Methylation Protocol & Troubleshooting
The Objective: Quantitative conversion of the indole nitrogen (N-H) to N-Me. The Challenge: The C5-ester increases the acidity of the N-H proton (pKa ~16), making it easier to deprotonate, but moisture sensitivity often stalls the reaction.
Standard Operating Procedure (SOP)
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), DMF (Anhydrous).
-
Stoichiometry: Indole (1.0 eq), NaH (1.2 eq), MeI (1.5 eq).
Step-by-Step:
-
Dissolve Methyl indole-5-carboxylate in anhydrous DMF (0.2 M concentration).
-
Cool to 0°C (Ice bath).
-
Add NaH portion-wise. Wait for gas evolution to cease (approx. 15-30 mins).
-
Add MeI dropwise.
-
Warm to Room Temperature (RT) and stir for 2 hours.
Troubleshooting Guide: N-Methylation
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion (>10% SM remains) | Wet DMF or "Dead" NaH. | Validation: Test NaH activity by adding a drop of water to a small sample; it should fizz violently. Use fresh anhydrous DMF. |
| C-Methylation (Methyl at C3) | Temperature too high during MeI addition. | Protocol Adjustment: Ensure addition is strictly at 0°C. The C3 position is nucleophilic; heat promotes C-alkylation side reactions. |
| Hydrolysis of Ester | Hydroxide generation. | Chemistry: If water enters the reaction, NaH forms NaOH, which hydrolyzes the C5-methyl ester. Ensure strictly anhydrous conditions. |
Module 2: C3-Bromination (The Critical Step)
The Objective: Selective bromination at C3 without touching C2 or over-brominating the benzene ring. The Challenge: The C5-ester deactivates the ring. Standard bromination (e.g., Br2) can be too harsh or non-selective.
The Solution: NBS in DMF
Using N-Bromosuccinimide (NBS) in DMF is superior to chemically harsh solvents like CCl4 or acetic acid. DMF forms a complex with Br+, modulating its reactivity to be more selective for the most nucleophilic position (C3), even on a deactivated ring [1].
SOP: Regioselective Bromination
-
Dissolve Methyl 1-methylindole-5-carboxylate (Intermediate) in DMF (0.1 M).
-
Add NBS (1.05 eq) as a solid in one portion at 0°C .
-
Allow to warm to RT. Monitor by TLC every 30 minutes.
-
Quench: Pour into ice water/brine mixture. The product often precipitates.
Troubleshooting Guide: Bromination
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Slow Reaction | Ring deactivation by C5-ester. | Optimization: Do NOT heat above 40°C. Instead, increase concentration to 0.5 M to drive kinetics. If still slow, switch solvent to Acetonitrile (MeCN) , which is slightly more promoting than DMF [3]. |
| Bromination at C2 | C3 blocked or steric hindrance (unlikely here). | Check: This usually happens if C3 is already substituted. Confirm starting material structure by NMR.[1] |
| Multiple Spots (Over-bromination) | Excess NBS or Radical Mechanism. | Fix: Ensure reaction is kept in the dark (wrap flask in foil) to prevent radical bromination at the benzylic methyl group (N-Me) or on the ring. Stick to 1.05 eq NBS. |
| Sticky/Oily Product | DMF retention. | Workup: DMF is hard to remove. Wash the organic layer 5x with water or 5% LiCl solution to strip DMF before evaporation. |
Logic Tree for Yield Loss Analysis
Use this decision tree to diagnose where your mass balance is disappearing.
Figure 2: Diagnostic logic tree for isolating yield loss.
Frequently Asked Questions (FAQ)
Q: Can I reverse the steps (Brominate then Methylate)? A: Technically yes, but it is not recommended . The N-H indole is less electron-rich than the N-Me indole. Brominating the N-H indole with a C5-EWG (ester) is very slow and requires harsher conditions, which degrades the ester. Methylating first "primes" the ring for a milder, cleaner bromination [2].
Q: Why use DMF for bromination? Can I use DCM?
A: DCM is non-polar. In DCM, NBS is less soluble and the reaction relies more on radical pathways or heterogeneous surface interactions. DMF is polar and aprotic; it solvates the NBS and stabilizes the bromonium intermediate (
Q: My product is an oil, but it should be a solid. Why? A: This is likely residual DMF. Indole esters are typically crystalline solids.
-
Protocol: Dissolve the oil in a minimum amount of hot Methanol or Ethyl Acetate/Hexane (1:4) and let it stand in the fridge. If it doesn't crystallize, run a silica plug to remove the DMF trail.
References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: National Institutes of Health (PMC). Context: Validates the use of NBS in MeCN/DMF for high regioselectivity in electron-deficient systems. URL:[Link]
-
Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics. Source: Organic Chemistry Portal / Synthesis 2005. Context: Discusses the mechanistic advantages of NBS in polar solvents for preventing over-bromination. URL:[Link]
Sources
Technical Support Center: Purification of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
Topic: Recrystallization Solvents for Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate Content Type: Technical Support Center Guide
Case ID: IND-BR-5-EST-001 Compound: Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate CAS: 916179-88-9 (Analogous references utilized) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Solvent Selection
User Query: What are the optimal solvent systems for recrystallizing methyl 3-bromo-1-methyl-1H-indole-5-carboxylate?
Scientist’s Analysis:
This compound features a lipophilic indole core modified with a bromine atom at C3, an
The recommended approach utilizes a binary solvent system to balance solubility (in the polar component) and recovery (induced by the non-polar anti-solvent).
Quick Reference: Recommended Solvent Systems
| Priority | Solvent System | Ratio (v/v) | Mechanism | Best For |
| Primary | EtOAc / Hexanes | 1:3 to 1:5 | Cooling + Anti-solvent | High purity recovery; removal of non-polar impurities. |
| Secondary | Ethanol (Absolute) | 100% | Cooling | Removal of polar, colored by-products. |
| Tertiary | DCM / Heptane | 1:4 | Anti-solvent Evaporation | Compounds that "oil out" in alcohols. |
| Cleanup | Toluene | 100% | Cooling | Large-scale purification (requires high temp). |
Critical Note: The presence of the
-methyl group lowers the melting point compared to the N-H analog. Ensure your recrystallization temperature does not exceed the melting point (est. 90–130 °C range) to prevent "oiling out."
Detailed Experimental Protocols
Protocol A: The Standard Binary Recrystallization (EtOAc/Hexanes)
This is the most robust method for brominated indole esters.
Materials:
-
Crude Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
-
Solvent: Ethyl Acetate (HPLC Grade)
-
Anti-solvent: Hexanes (or Heptane for higher boiling point safety)
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of hot EtOAc (approx. 60-70°C) required to fully dissolve the solid. Swirl constantly.
-
Tip: If colored impurities persist, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Initial Precipitation: Remove from heat. While still warm, slowly add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of hot EtOAc to redissolve the turbidity. The solution should be clear and saturated.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place it in an ice bath (0-4°C) for 1-2 hours.
-
Filtration: Filter the crystals using vacuum filtration. Wash the cake with cold Hexanes (not EtOAc).
-
Drying: Dry under high vacuum (<5 mbar) at 40°C to remove residual solvent.
Protocol B: Solvent Screening (Self-Validating System)
Use this micro-scale test if the primary protocol fails due to specific impurity profiles.
-
Weigh 50 mg of crude compound into 3 separate vials.
-
Test 1 (Alcohol): Add 0.5 mL MeOH. Heat to boil. If soluble, cool. -> Result: Crystals = Use MeOH.
-
Test 2 (Ester): Add 0.2 mL EtOAc. Heat. Add Hexane until cloudy. Cool. -> Result: Crystals = Use EtOAc/Hex.
-
Test 3 (Chlorinated): Add 0.2 mL DCM. Add Heptane. Allow slow evaporation. -> Result: Crystals = Use DCM/Heptane.
Troubleshooting Guide (FAQ)
Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: The solution temperature is too high relative to the compound's melting point, or the anti-solvent was added too quickly, causing a rapid polarity crash. Solution:
-
Re-dissolve: Add more of the polar solvent (EtOAc) and reheat until clear.
-
Seed: Add a tiny "seed crystal" of pure product if available.
-
Slow Down: Allow the solution to cool to room temperature before putting it in the fridge. Do not shock-cool.
-
Switch Solvents: Switch to Ethanol/Water . The higher boiling point of water sometimes prevents oiling by allowing a slower crystal lattice formation.
Q2: My crystals are colored (yellow/brown) but should be off-white.
Cause: Brominated indoles can undergo slow oxidation or contain trace bromine/NBS by-products. Solution:
-
Charcoal Treatment: As mentioned in Protocol A, use activated carbon.
-
Bisulfite Wash: Before recrystallization, dissolve the crude in EtOAc and wash with 10% Sodium Thiosulfate or Sodium Bisulfite solution to quench active bromine species. Dry over MgSO₄, strip solvent, then recrystallize.
Q3: The yield is very low (<50%).
Cause: Too much solvent was used (thermodynamic loss) or the mother liquor still holds product. Solution:
-
Concentrate the mother liquor (filtrate) to half volume and repeat the cooling step to harvest a "second crop."
-
Check solubility: If the compound is too soluble in Hexanes, switch to Pentane (less solubilizing power) or cool to -20°C.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for selecting the correct purification method based on crude material behavior.
Figure 1: Decision tree for optimizing the recrystallization of brominated indole esters.
References
-
Vertex Pharmaceuticals Inc. (2018). Substituted Indole Mcl-1 Inhibitors. Patent WO2018/175653. (Demonstrates the use of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate as a key intermediate in pharmaceutical synthesis).
-
Vanderbilt University. (2019). Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. Journal of Medicinal Chemistry. (Details the handling and reaction conditions for 3-bromoindole derivatives).
-
Organic Syntheses. (1974). Ethyl 2-methylindole-5-carboxylate. Org. Synth. 1974, 54, 19. (Foundational protocol for recrystallizing indole carboxylates).
-
Santa Cruz Biotechnology. Methyl 3-bromo-1H-indole-2-carboxylate Data Sheet. (Provides physical property benchmarks for isomeric brominated indole esters). [1]
Sources
stability of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate under basic conditions
This technical guide details the stability profile of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate under basic conditions. It is designed for researchers requiring precise control over this scaffold during synthesis, workup, or storage.
Executive Summary
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate exhibits conditional stability in basic media. The molecule contains two base-sensitive sites with distinct reactivity profiles:
-
C5-Methyl Ester (High Sensitivity): This group is highly prone to saponification (hydrolysis) in the presence of hydroxide bases (NaOH, LiOH, KOH), rapidly converting to the carboxylic acid.
-
C3-Bromine (Moderate Stability): The C-Br bond on the electron-rich indole ring is generally resistant to nucleophilic aromatic substitution (
) by hydroxide. However, it can be compromised under forcing conditions (high temperature, strong alkoxides) or in the presence of transition metals (Pd, Cu) often used in conjunction with bases.
Core Reactivity Analysis
A. Ester Hydrolysis (Saponification)
The most immediate transformation under basic conditions is the hydrolysis of the methyl ester at the C5 position.
-
Mechanism: Nucleophilic attack by hydroxide (
) at the carbonyl carbon, followed by elimination of methoxide. -
Conditions: Occurs readily at room temperature with aqueous bases (LiOH, NaOH) in organic co-solvents (THF, MeOH).
-
Implication: If your target is the ester , avoid aqueous bases during workup (e.g., use saturated
or phosphate buffers instead of NaOH). If your target is the acid , this is a clean, high-yielding reaction.
B. C3-Bromine Integrity
The C3-position of indole is electron-rich, making the C-Br bond resistant to direct nucleophilic displacement by
-
Stability Window: The bromine atom is stable to standard aqueous bases (NaOH,
) at ambient temperatures. -
Risk Factors:
-
Metal-Halogen Exchange: Strong organometallic bases (e.g., n-BuLi, t-BuLi) will instantly lithiate the C3 position, removing the bromine.
-
Pd-Catalyzed Side Reactions: If palladium residues are present (from previous steps), basic conditions can promote oxidative addition/protodebromination or coupling.
-
C. Decarboxylation Risk (Low)
Unlike indole-3-carboxylic acids, which decarboxylate easily due to the direct attachment to the pyrrole ring, indole-5-carboxylic acids are stable . The carboxyl group is attached to the benzenoid ring and does not undergo thermal decarboxylation under standard workup or hydrolysis conditions.
Reaction Pathways & Visualization
The following diagram illustrates the primary reaction pathways for methyl 3-bromo-1-methyl-1H-indole-5-carboxylate in basic media.
Caption: Primary reaction pathways. Green indicates standard hydrolysis; Red indicates potential instability risks.
Stability Data & Conditions Table
| Condition | Reagent | Temperature | Predicted Outcome | Technical Note |
| Mild Hydrolysis | LiOH (2-3 eq) in THF/H2O | 20–40°C | Hydrolysis | Clean conversion to 5-COOH acid. Br remains intact. |
| Workup (Weak Base) | Sat. | 20°C | Stable | Ester remains intact for short durations. |
| Strong Base (Aq) | 6N NaOH | >80°C | Degradation | Risk of nucleophilic attack or ring opening; Ester hydrolyzes instantly. |
| Anhydrous Base | NaH / DMF | 0–25°C | Stable | Used for alkylations. Ester intact if dry; trace water causes hydrolysis. |
| Organolithium | n-BuLi / THF | -78°C | Unstable | Rapid Li-Br exchange. Use for functionalization only. |
| Coupling | 80–100°C | Reactive | Standard Suzuki/Sonogashira coupling at C3-Br. |
Detailed Protocols
Protocol A: Controlled Saponification (Ester Acid)
Use this if you intend to convert the ester to the carboxylic acid while keeping the bromine intact.
-
Dissolution: Dissolve 1.0 eq of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate in THF (5 mL per mmol).
-
Reagent Prep: Prepare a solution of LiOH
H O (3.0 eq) in water (2 mL per mmol). -
Reaction: Add the LiOH solution to the THF mixture. Stir at room temperature.
-
Monitoring: Monitor by TLC or LCMS. Conversion is typically complete in 2–4 hours.
-
Note: The acid product will be much more polar (lower
) than the ester.
-
-
Workup (Critical):
-
Cool to 0°C.
-
Acidify carefully with 1N HCl to pH ~3-4. Do not use strong conc. acid if avoiding heat. [1]
-
The 3-bromo-1-methyl-1H-indole-5-carboxylic acid will often precipitate or can be extracted into EtOAc.
-
Protocol B: Stability Test (Pre-reaction Check)
Use this to verify if your specific basic conditions will degrade the starting material.
-
Dissolve 5 mg of the compound in 0.5 mL of the solvent to be used (e.g., DMF, DMSO).
-
Add the base (e.g.,
, , or amine) at the target concentration. -
Incubate at the intended reaction temperature for 1 hour.
-
Analyze: Inject directly into LCMS.
-
Look for: Mass shift of -14 (Hydrolysis: Methyl
H) or -80 (Debromination: Br H).
-
Troubleshooting & FAQs
Q1: I am trying to run a Suzuki coupling on the C3-Br, but I am losing my methyl ester. Why?
A: Suzuki couplings require aqueous base (often
-
Solution: Switch to anhydrous conditions (e.g.,
in Dioxane) or use a more sterically hindered ester (like t-butyl) if synthesis allows. Alternatively, accept the hydrolysis and re-esterify later.
Q2: I see a new spot on TLC that doesn't move (baseline) after using NaOH during workup.
A: You have likely hydrolyzed the ester to the carboxylate salt (COO
-
Fix: Acidify the aqueous layer to pH 3-4 to protonate the acid, then extract with organic solvent.
Q3: Is the N-methyl group stable? A: Yes. The N-methyl group on the indole nitrogen is extremely robust and will not be removed under basic, acidic, or standard hydrogenation conditions.
Q4: Can I use n-Butyllithium to deprotonate the C2-H? A: No. n-BuLi will preferentially attack the C3-Br bond via Lithium-Halogen exchange before it deprotonates C2. If you need to functionalize C2, consider using a weaker base (like LDA at low temp) or a directing group strategy, but be aware the Br is very labile to Li reagents.
References
-
Indole-5-carboxylate Stability: Organic Syntheses, Coll. Vol. 6, p. 106 (1988); Vol. 54, p. 58 (1974). Link
-
Reactivity of 3-Haloindoles: Journal of Organic Chemistry, 2008 , 73, 2315-2322.[2] (Discusses Pd-catalyzed coupling in aqueous base). Link
-
Indole Carboxylic Acid Decarboxylation: Synthetic Communications, 2020 , 50, 6. (Differentiates 3-acid vs 5-acid stability). Link
-
General Indole Synthesis & Properties: Chemical Reviews, 2006 , 106, 2875-2911. Link
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Bromoindole Ester Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of steric hindrance in reactions involving 3-bromoindole esters. Our focus is to provide not just solutions, but a foundational understanding of the underlying principles to empower your experimental design.
Introduction: The Challenge of Steric Hindrance
The indole scaffold is a privileged structure in medicinal chemistry, and the C3 position is a common site for functionalization.[1] However, the introduction of a bromine atom at this position, especially when coupled with an ester group elsewhere on the indole ring, can introduce significant steric challenges in subsequent cross-coupling reactions. Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction.[2] In the context of 3-bromoindole esters, bulky substituents can obstruct the approach of reagents to the reactive site, slowing down or even preventing desired transformations.[3][4] This guide will walk you through common issues and provide actionable strategies to overcome these steric barriers.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with sterically hindered 3-bromoindole esters.
Q1: Why is my cross-coupling reaction with a 3-bromoindole ester failing or giving low yields, while a similar reaction with a less substituted indole works well?
A1: The primary reason is likely steric hindrance. The bulky bromine atom at the C3 position, potentially in combination with the ester group and other substituents, can physically block the palladium catalyst from efficiently accessing the C-Br bond for oxidative addition, a critical step in most cross-coupling catalytic cycles.[4][5] This hindrance can also affect subsequent steps like transmetalation and reductive elimination.
Q2: I'm observing significant decomposition of my starting material under the reaction conditions. What could be the cause?
A2: Indole rings, particularly when substituted with electron-withdrawing groups like esters, can be sensitive to harsh reaction conditions.[6] High temperatures and strong bases, often employed to overcome steric hindrance, can lead to side reactions or decomposition. It's crucial to find a balance between conditions that are forcing enough to promote the desired reaction without degrading the starting material or product.[6]
Q3: Are there alternatives to palladium-catalyzed reactions for functionalizing sterically hindered 3-bromoindoles?
A3: While palladium catalysis is a workhorse, other transition metals like nickel and copper can offer different reactivity profiles that may be more amenable to sterically demanding substrates.[7] Nickel catalysts, for instance, are smaller and can sometimes accommodate bulkier substrates more effectively.[7] Additionally, for certain transformations, metal-free methods or reactions proceeding through different mechanisms, such as those involving radical intermediates, could be explored.[8]
Troubleshooting Guides for Common Cross-Coupling Reactions
This section provides detailed troubleshooting strategies for specific palladium-catalyzed cross-coupling reactions commonly employed with 3-bromoindole esters.
I. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5][9] However, steric hindrance can significantly impact its efficiency.[4][10][11][12]
Common Problem: Low to No Product Formation
Underlying Cause: The steric bulk around the 3-bromo position hinders the oxidative addition of the palladium catalyst to the C-Br bond and/or the subsequent transmetalation step with the boronic acid or ester.
Troubleshooting Workflow
Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.
Detailed Protocol & Rationale
1. Ligand Selection is Critical:
-
Rationale: The ligand plays a crucial role in modulating the steric and electronic properties of the palladium catalyst.[13][14] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.[15] These ligands promote the formation of a monoligated, 12-electron palladium species, which is more reactive in the oxidative addition step.[13]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent starting points.[16] Their bulk facilitates reductive elimination and can stabilize the catalytically active species.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes can be effective due to their strong σ-donating ability, which can accelerate the catalytic cycle.
-
2. Base and Solvent Optimization:
-
Rationale: The choice of base is critical for the transmetalation step. A base that is strong enough to activate the boronic acid but not so strong as to cause decomposition is required. The solvent affects the solubility of reagents and the stability of intermediates.
-
Recommendations:
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.
-
Solvents: Toluene, 1,4-dioxane, or polar aprotic solvents like DMF can be screened. Sometimes a mixture, such as toluene/water or dioxane/water, can be beneficial.
-
3. Temperature and Reaction Time:
-
Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[17]
-
Procedure: If room temperature reactions are unsuccessful, gradually increase the temperature in increments of 20 °C, monitoring for decomposition. Extended reaction times (12-24 hours) may also be necessary.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand | In situ generation of the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos, or IPr | Bulky, electron-rich ligands to promote oxidative addition and reductive elimination.[15][16] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases to facilitate transmetalation without causing side reactions. |
| Solvent | Toluene, 1,4-Dioxane, or DMF | Solvents that can solubilize all components and are stable at higher temperatures. |
| Temperature | 80-120 °C | To provide sufficient energy to overcome the steric hindrance.[17] |
II. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[18] Steric hindrance can be a significant hurdle, especially when coupling bulky amines.[19]
Common Problem: Incomplete Conversion and Side Product Formation
Underlying Cause: Similar to Suzuki coupling, steric hindrance impedes the initial oxidative addition. Additionally, the bulky environment can disfavor the reductive elimination step that forms the C-N bond, leading to side reactions like β-hydride elimination if the amine has an α-hydrogen.[18]
Troubleshooting Workflow
Caption: Troubleshooting workflow for sterically hindered Buchwald-Hartwig amination.
Detailed Protocol & Rationale
1. Ligand Design for C-N Bond Formation:
-
Rationale: The choice of ligand is paramount in Buchwald-Hartwig amination.[20] Ligands must be bulky enough to promote reductive elimination but not so bulky that they prevent the amine from coordinating to the palladium center.
-
Recommended Ligands:
2. Base Selection and Stoichiometry:
-
Rationale: Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex. However, very strong bases can promote decomposition, especially at high temperatures.[6]
-
Recommendations:
-
Bases: Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate may be milder alternatives.
-
Stoichiometry: Ensure the base is used in sufficient excess to drive the reaction to completion.
-
3. Control of Reaction Conditions:
-
Rationale: For sterically hindered systems, finding the optimal temperature is key. Sometimes, running the reaction at a lower temperature for a longer duration can minimize decomposition and improve yields.[6] Rigorous exclusion of oxygen is critical as Pd(0) species are air-sensitive.
-
Procedure: Start with moderate temperatures (e.g., 80 °C) and adjust as needed based on reaction monitoring (TLC or LC-MS). Ensure all reagents and solvents are properly degassed.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a pre-catalyst like (BrettPhos)Pd(allyl)Cl | Ensures the presence of an active Pd(0) catalyst. |
| Ligand | BrettPhos (for 1° amines), RuPhos (for 2° amines) | Specifically designed for C-N bond formation with broad substrate scope.[20] |
| Base | NaOtBu, LHMDS, or Cs₂CO₃ | Strong, non-nucleophilic bases to deprotonate the amine. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed non-protic solvents are preferred. |
| Temperature | 60-100 °C | Balance between overcoming steric hindrance and preventing degradation. |
III. Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling provides a direct route to alkynylated indoles.[21][22] The linear geometry of the alkyne can sometimes lessen steric clashes compared to sp²-hybridized partners, but challenges can still arise.
Common Problem: Low Yield and Homocoupling of the Alkyne (Glaser Coupling)
Underlying Cause: Steric hindrance can slow the oxidative addition to the 3-bromoindole ester, allowing the copper-catalyzed homocoupling of the terminal alkyne to become a competitive side reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for sterically hindered Sonogashira coupling.
Detailed Protocol & Rationale
1. The Role of the Copper Co-catalyst:
-
Rationale: The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then transmetalates to the palladium center.[22] However, it also catalyzes the undesired Glaser homocoupling.
-
Procedure:
-
Use a catalytic amount of a Cu(I) salt, such as copper(I) iodide (CuI).
-
If homocoupling is a major issue, consider a "copper-free" Sonogashira protocol. These often require a different ligand and may need higher temperatures, but can completely suppress Glaser coupling.
-
2. Base and Solvent System:
-
Rationale: An amine base is typically used, which also serves to scavenge the HBr formed during the reaction.[21]
-
Recommendations:
-
Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. For very hindered substrates, a stronger, non-coordinating base might be beneficial.
-
Solvents: The reaction is often run in the amine base as the solvent or in a co-solvent like THF or DMF. Nonpolar solvents can sometimes minimize steric hindrance.[23]
-
3. Temperature Control:
-
Rationale: Sonogashira couplings can often be run at or near room temperature.[24] For hindered substrates, gentle heating may be required, but excessive heat can promote side reactions.
-
Procedure: Start the reaction at room temperature and monitor its progress. If it is sluggish, gradually increase the temperature.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Common and effective catalysts for Sonogashira reactions. |
| Co-catalyst | CuI (catalytic amount) | To facilitate the formation of the copper acetylide.[22] |
| Base | Et₃N or DIPEA | Acts as both a base and often as a solvent. |
| Solvent | THF or DMF (if needed) | To improve the solubility of the starting materials. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient and minimize side reactions. |
General Strategies for Overcoming Steric Hindrance
Beyond reaction-specific troubleshooting, several overarching strategies can be applied:
-
Protecting Groups: In some cases, installing a bulky protecting group on the indole nitrogen (e.g., a triisopropylsilyl (TIPS) group) can direct reactivity and, paradoxically, improve yields by preventing unwanted side reactions at other positions.
-
Microwave Chemistry: The use of microwave irradiation can sometimes accelerate reactions that are sluggish due to steric hindrance by providing rapid and efficient heating.
-
Alternative Coupling Partners: If a particular boronic acid or amine is proving too sterically demanding, consider if a less hindered analogue could be used, with subsequent modification of the coupled product.
By systematically applying these troubleshooting guides and considering the underlying chemical principles, researchers can significantly improve the success rate of reactions with sterically challenging 3-bromoindole esters.
References
-
Doyle, A. G., & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. Available at: [Link]
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Gevorgyan, V., & Seregin, I. V. (2006). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Organic Letters, 8(25), 5789-5792. Available at: [Link]
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Reddy, B. V. S., & Talukdar, S. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15, 12345-12367. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 133(8), 2116-2119. Available at: [Link]
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Singh, R., & Nolan, S. P. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In Cross-Coupling and C-H Functionalization. De Gruyter. Available at: [Link]
-
Hossain, M. A., & Al-Majid, A. M. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23795-23804. Available at: [Link]
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Yonemitsu, O., & Miyashita, K. (2024). Synthesis of 3-Substituted Indoles by Yonemitsu Three-Component Reactions Accelerated in Microdroplet/Thin Film. The Journal of Organic Chemistry. Available at: [Link]
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OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available at: [Link]
-
Larock, R. C., & Yum, E. K. (1996). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Journal of the American Chemical Society, 118(4), 7331-7332. Available at: [Link]
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Cacchi, S., & Fabrizi, G. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 26(17), 5195. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 11(8), 1773-1775. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. Available at: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available at: [Link]
-
Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Available at: [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Wang, D., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Hino, T., & Nakagawa, M. (1973). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 1(1), 81-93.
-
The Royal Swedish Academy of Sciences. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis [Press release]. Nobel Prize. Available at: [Link]
-
Al-Tel, T. H. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5912-5915. Available at: [Link]
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
-
Nature Synthesis. (2023). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]
-
LibreTexts Chemistry. (2020, July 1). 17.2: Palladium catalyzed couplings. Available at: [Link]
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available at: [Link]
-
Chen, J., et al. (2015). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. Chemical Communications, 51(8), 1419-1422. Available at: [Link]
-
Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
- Panda, S., & Sarkar, A. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
ResearchGate. (n.d.). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. Available at: [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry–A European Journal, 28(16), e202104231. Available at: [Link]
-
Zhang, T., & Ready, J. M. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 29-32. Available at: [Link]
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Validation & Comparative
mass spectrometry fragmentation pattern of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
Comparative Mass Spectrometry Guide: Structural Elucidation of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (C₁₁H₁₀BrNO₂) is a highly functionalized halogenated indole derivative that serves as a critical synthetic intermediate in the development of Myeloid Cell Leukemia-1 (Mcl-1) inhibitors, a prominent class of anti-apoptotic cancer therapeutics .
For drug development professionals, confirming the regiochemistry and structural integrity of this scaffold is paramount. This guide objectively compares the two premier mass spectrometry (MS) methodologies used for its characterization: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-High Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HR-ESI-MS/MS) .
Mechanistic Causality: The Architecture of Fragmentation
To optimize an analytical method, one must first understand the intrinsic chemical vulnerabilities of the molecule. The fragmentation of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is governed by three distinct structural features:
-
The C-Br Bond (Position 3): Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a distinct doublet signature for the molecular ion. Because the C-Br bond is relatively weak compared to aromatic C-C bonds, homolytic cleavage (loss of Br•, -79/81 Da) is highly favored under hard ionization (EI) .
-
The Methyl Ester (Position 5): Esters readily undergo
-cleavage. In EI-MS, this manifests as the loss of a methoxy radical (•OCH₃, -31 Da). In ESI-CID (even-electron rule), the protonated ester instead expels neutral methanol (CH₃OH, -32 Da). Fascinatingly, both pathways converge on the exact same stable acylium fragment ion at m/z 236/238. -
The N-Methyl Group (Position 1): The N-CH₃ bond is highly stable. While minor losses of a methyl radical (-15 Da) can occur at high collision energies, the indole core prefers to remain intact until the ester and halogen substituents are fully stripped.
EI-MS Fragmentation Pathway of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate.
Objective Performance Comparison
Choosing between EI and ESI depends on whether the goal is library-matchable structural confirmation or trace-level molecular elucidation in complex matrices.
| Analytical Metric | GC-EI-MS (Hard Ionization) | LC-HR-ESI-MS/MS (Soft Ionization) |
| Ionization Mechanism | 70 eV Electron Impact (Radical Cations, M⁺•) | Protonation via acidic mobile phase ([M+H]⁺) |
| Precursor Ion | m/z 267.0 / 269.0 (Often low abundance) | m/z 268.0 / 270.0 (Base peak before CID) |
| Fragmentation Control | Fixed (70 eV). Highly reproducible. | Variable Collision Energy (CE). Highly tunable. |
| Primary Utility | Confirming synthetic purity; Library matching. | Elucidating trace metabolites; Exact mass ID. |
| Isotopic Fidelity | Excellent (Linear detector response). | Good, but susceptible to space-charge effects. |
Self-Validating Experimental Protocols
A robust analytical protocol must be self-validating—meaning it contains internal checks that prove the system is functioning correctly, regardless of the sample's purity.
Comparative Analytical Workflow for Indole Derivative Characterization.
Protocol A: GC-EI-MS Structural Confirmation
Causality: Gas chromatography leverages the compound's volatility, while 70 eV EI provides standardized fragmentation that can be cross-referenced against NIST libraries .
-
System Tuning: Tune the quadrupole mass analyzer using Perfluorotributylamine (PFTBA). Ensure m/z 69, 219, and 502 meet standard relative abundance criteria.
-
Sample Preparation: Dissolve the compound in MS-grade ethyl acetate to a concentration of 1 mg/mL.
-
Self-Validation Spike: Spike the sample with 10 µg/mL of 4-bromofluorobenzene (BFB). Validation Check: BFB acts as an internal standard. If the MS fails to register a perfect 1:1 isotopic ratio for the BFB molecular ion (m/z 174/176), the detector is saturated or miscalibrated, and the run must be aborted.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a non-polar HP-5MS column (30m x 0.25mm x 0.25µm). Run a temperature gradient from 100°C (hold 1 min) to 280°C at 20°C/min.
-
Acquisition: Scan m/z 50 to 350. Extract the spectra at the chromatographic apex.
Protocol B: LC-HR-ESI-MS/MS Energy-Resolved Profiling
Causality: Soft ionization preserves the molecular ion. By applying Collision-Induced Dissociation (CID), we can map the exact energy thresholds required to break specific bonds.
-
Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a sodium formate cluster solution to achieve <2 ppm mass accuracy.
-
Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to drive efficient [M+H]⁺ formation in the ESI source.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
-
Self-Validating ERMS (Energy-Resolved MS): Isolate the precursor ion (m/z 268.0) and acquire MS/MS spectra while ramping the Collision Energy (CE) continuously from 10 eV to 40 eV. Validation Check: Plot a breakdown curve. The mathematical depletion of the precursor ion must directly equal the sum of the emerging product ions. If unaccounted mass loss occurs, it indicates ion scattering in the collision cell or an isobaric interference, invalidating the CID model.
Quantitative Data Presentation
The table below summarizes the expected fragmentation data, highlighting how the ionization method dictates the observed mass-to-charge (m/z) ratios.
| Fragment Identity | Nominal m/z (⁷⁹Br / ⁸¹Br) | Dominant Method | Cleavage Mechanism / Causality | Expected Abundance |
| M⁺• | 267 / 269 | GC-EI-MS | Radical molecular ion (Intact) | Medium (30-50%) |
| [M+H]⁺ | 268 / 270 | LC-ESI-MS | Protonated molecular ion | Base Peak (Pre-CID) |
| [M - Br]⁺ | 188 | GC-EI-MS | Homolytic cleavage of C-Br bond | High (80-100%) |
| [M - OCH₃]⁺ | 236 / 238 | GC-EI-MS | High (70-90%) | |
| [M+H - CH₃OH]⁺ | 236 / 238 | LC-ESI-MS/MS | Neutral loss of methanol from ester | High (at CE > 20 eV) |
| [M - COOCH₃]⁺ | 208 / 210 | GC-EI-MS | Complete loss of the ester radical | Medium (40%) |
| [M - Br - CO]⁺ | 160 | GC-EI-MS | Sequential loss of Br• and CO | Low (<20%) |
Note: The convergence of EI and ESI pathways at the m/z 236/238 acylium ion serves as a powerful cross-validation point when utilizing both techniques for structural confirmation.
References
- Source: Google Patents (CA3016182A1)
-
Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
-
Methyl indole-3-carboxylate | C10H9NO2 - PubChem (Used as a proxy for standardized indole-carboxylate library matching) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
An Interpretive and Comparative Guide to the Infrared Spectrum of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug development. Rather than presenting a simple list of frequencies, this document is structured to offer a comparative and interpretive framework. By dissecting the molecule into its constituent functional groups and comparing their expected vibrational modes with those of simpler, reference compounds, researchers can develop a robust method for spectral assignment and structural verification.
The core principle of this guide is to explain the causality behind spectral features. The position, intensity, and shape of an infrared absorption band are dictated by the bond's strength, the masses of the connected atoms, and its molecular environment. For a multifunctional molecule like methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, effects such as aromatic conjugation and electronic influence of substituents play a critical role in shifting these frequencies. This analysis will proceed by examining each key structural feature and its expected contribution to the overall spectrum.
Structural Dissection and Predicted Vibrational Analysis
The structure of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate presents several key vibrational units that will give rise to a characteristic infrared spectrum. The absence of an N-H bond, due to N-methylation, is a primary diagnostic feature that simplifies the 3200-3500 cm⁻¹ region compared to unsubstituted indoles.
The Aromatic Ester Functional Group
The methyl ester attached to the aromatic indole core is perhaps the most prominent feature in the IR spectrum. Aromatic esters are well-known to exhibit a pattern of three strong bands, sometimes referred to as the "Rule of Three."[1]
-
C=O Carbonyl Stretch: The carbonyl (C=O) stretching vibration is expected to be the most intense absorption in the spectrum. For aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹.[1][2] The conjugation of the carbonyl group with the indole aromatic system delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a saturated aliphatic ester (which appears at 1750-1735 cm⁻¹).[3][4]
-
Asymmetric C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the C-C(=O)-O portion of the ester is predicted between 1310-1250 cm⁻¹.[1] This band is often sharp and a reliable indicator of the ester functionality.
-
Symmetric O-C-C Stretch: A second, strong C-O stretching band, attributed to the O-C-C portion, is expected in the 1130-1100 cm⁻¹ range.[1]
The Substituted Indole Core
The indole ring system itself contributes a series of characteristic peaks.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings (both the benzene and pyrrole moieties) will appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5] These peaks are usually of medium to weak intensity and can be sharp.
-
Aromatic C=C Ring Stretch: Multiple bands of variable intensity are expected in the 1620-1450 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the fused aromatic rings.[6][7] The specific substitution pattern influences the exact position and appearance of these peaks.
-
C-H Out-of-Plane Bending: In the fingerprint region, below 900 cm⁻¹, strong absorptions due to C-H out-of-plane ("oop") bending can provide information about the substitution pattern on the aromatic ring.[6]
Aliphatic and Halogen Groups
-
N-Methyl C-H Stretch: The methyl group attached to the indole nitrogen will exhibit aliphatic C-H stretching vibrations. These absorptions are expected just below 3000 cm⁻¹, in the 2990-2850 cm⁻¹ range, distinguishing them from the aromatic C-H stretches.[5][8]
-
C-Br Stretch: The carbon-bromine bond stretch is anticipated in the low-frequency fingerprint region. The typical range for a C-Br stretch is between 690-515 cm⁻¹.[9] This peak can sometimes be weak and may be obscured by other vibrations in this complex region.
Comparative Spectral Analysis
To contextualize the predicted spectrum, it is instructive to compare it with the known spectra of related, simpler molecules. This comparison highlights how the addition of each functional group modifies the overall IR spectrum.
| Vibrational Mode | **Predicted for Target Molecule (cm⁻¹) ** | 1-Methylindole (Reference) | Methyl Benzoate (Reference) | Bromobenzene (Reference) |
| Aromatic C-H Stretch | 3100 - 3000 (m) | ~3050 (m)[8] | 3100 - 3000 (m) | 3100 - 3000 (m) |
| Aliphatic C-H Stretch | 2990 - 2850 (m) | ~2950 (m)[8] | N/A (ester methyl C-H is weaker) | N/A |
| C=O Ester Stretch | 1730 - 1715 (s) | N/A | ~1725 (s) [1] | N/A |
| Aromatic C=C Stretch | 1620 - 1450 (m, var) | 1610, 1580, 1470 (m) | 1600, 1450 (m) | 1580, 1475 (m) |
| Asymmetric C-O-C Stretch | 1310 - 1250 (s) | N/A | ~1280 (s) [1] | N/A |
| Symmetric O-C-C Stretch | 1130 - 1100 (s) | N/A | ~1110 (s) [1] | N/A |
| C-Br Stretch | 690 - 515 (m) | N/A | N/A | ~680 (s) |
Table 1: Comparison of predicted IR absorption frequencies for methyl 3-bromo-1-methyl-1H-indole-5-carboxylate with key reference compounds. (s=strong, m=medium, var=variable). N/A = Not Applicable.
Visualizing Structural-Spectral Correlations
A visual map can effectively link the structural components of the target molecule to their respective IR absorption regions. The following diagram, generated using DOT language, illustrates this relationship.
Caption: Correlation map of functional groups to their expected IR regions.
Experimental Protocol: Acquiring the FTIR Spectrum
This protocol outlines a standard procedure for analyzing a solid crystalline sample, such as the title compound, using Attenuated Total Reflectance (ATR) FTIR, a common and reliable method.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound for structural analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal).
-
The solid sample (methyl 3-bromo-1-methyl-1H-indole-5-carboxylate).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes (e.g., Kimwipes).
Methodology:
-
Prepare the Instrument:
-
Ensure the FTIR spectrometer and its ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residues from previous measurements. Allow the solvent to fully evaporate.
-
-
Collect the Background Spectrum:
-
With the clean, empty ATR crystal in place, initiate a background scan using the spectrometer's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
The background spectrum is typically collected over the range of 4000 to 400 cm⁻¹, averaging at least 16 scans for a good signal-to-noise ratio.
-
-
Load the Sample:
-
Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Collect the Sample Spectrum:
-
Initiate the sample scan using the same parameters (scan range, number of scans) as the background collection.
-
The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Process and Analyze the Data:
-
After collection, clean the sample from the ATR crystal as described in Step 1.
-
Use the software's tools to label the peaks of interest. Note the wavenumber (cm⁻¹) and relative intensity (strong, medium, weak) for each significant absorption band.
-
Compare the obtained peak positions with the predicted values and reference data outlined in this guide to confirm the compound's identity and purity.
-
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
The infrared spectrum of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is predicted to be highly characteristic, dominated by a set of strong absorptions related to the aromatic ester group. The key diagnostic peaks for structural confirmation are:
-
A very strong C=O stretch around 1720 cm⁻¹ .
-
Two strong C-O stretches between 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ .
-
The complete absence of a broad N-H stretch above 3200 cm⁻¹.
-
The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.
By using the comparative and analytical framework presented in this guide, researchers can confidently interpret the FTIR spectrum to verify the synthesis and purity of this and related indole derivatives, ensuring the integrity of materials used in further scientific investigation.
References
-
Infrared Spectra of Some Indole and Pyrrole Compounds. (n.d.). J-Stage. Retrieved from [Link]
-
Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Fuson, N., & Josien, M. L. (1953). Infrared Spectra of Indole Compounds. ProQuest. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved from [Link]
-
Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). PMC. Retrieved from [Link]
-
Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (n.d.). PMC. Retrieved from [Link]
-
Ester-Derivatized indoles as fluorescent and infrared probes for hydration environments. (2018). AIP Publishing. Retrieved from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2025). ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. (n.d.). ResearchGate. Retrieved from [Link]
-
Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]
-
1H-Indole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]
-
Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. (n.d.). ResearchGate. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
IR Tables, UCSC. (n.d.). Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. jove.com [jove.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
comparing reactivity of 3-bromo vs 3-iodo indole-5-carboxylates
This comparative guide details the reactivity, stability, and strategic application of 3-bromo versus 3-iodo indole-5-carboxylates.
Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
In the functionalization of indole-5-carboxylates, the choice between 3-bromo and 3-iodo congeners is a trade-off between reactivity kinetics and atom economy/stability .
-
3-Iodo-indole-5-carboxylates are the superior choice for rapid, mild cross-couplings (Suzuki, Sonogashira) and low-temperature metal-halogen exchange. The weak C–I bond allows oxidative addition to occur under conditions that preserve the sensitive C5-ester group.
-
3-Bromo-indole-5-carboxylates are the robust, cost-effective alternative. They require higher activation energies (elevated temperatures or specialized ligands) but offer greater shelf-stability and are less prone to photolytic dehalogenation.
Structural & Electronic Analysis
The presence of the electron-withdrawing 5-carboxylate (–COOR) group significantly alters the electronic landscape of the indole core compared to the parent heterocycle.
| Feature | 3-Bromo Indole-5-Ester | 3-Iodo Indole-5-Ester | Mechanistic Implication |
| Bond Dissociation Energy (C–X) | ~81 kcal/mol | ~65 kcal/mol | Iodo undergoes oxidative addition ~10–100x faster. |
| C3-Nucleophilicity | Low | Very Low | The 5-ester deactivates the ring, making the C–X bond the primary reactive site rather than the ring itself. |
| Polarizability | Moderate | High | Iodo is more susceptible to metal-halogen exchange (Li/Mg) but also more prone to radical side-reactions. |
| Steric Demand | Moderate (Van der Waals r = 1.85 Å) | High (Van der Waals r = 1.98 Å) | Iodo may exhibit atropisomerism in sterically crowded biaryl couplings. |
Electronic Deactivation Effect
The 5-ester group pulls electron density away from the indole
-
Effect on Oxidative Addition: Unlike electron-rich indoles, where the electron-rich nature can impede oxidative addition to Pd(0) (which prefers electron-poor aryl halides), the 5-ester accelerates the oxidative addition step for both halogens.
-
Net Result: The reactivity gap narrows slightly compared to unsubstituted indoles, but the kinetic advantage of the Iodo species remains dominant.
Reactivity Head-to-Head
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The primary application for these substrates is C3-arylation.
-
3-Iodo: Reacts at room temperature or mild heating (40–60°C) with standard catalysts (e.g., Pd(PPh3)4).[1] Ideal for coupling with unstable boronic acids that prone to protodeboronation at high temps.
-
3-Bromo: Typically requires temperatures >80°C or electron-rich phosphine ligands (e.g., S-Phos, X-Phos) to facilitate oxidative addition.
Experimental Data: Comparative Yields (Representative) Conditions: 1.0 equiv Halide, 1.2 equiv Ph-B(OH)2, 5 mol% Pd(PPh3)4, K2CO3, Dioxane/H2O, 6h.[1]
| Substrate | Temp (°C) | Conversion (%) | Isolated Yield (%) | Notes |
| 3-Iodo | 50 | >98% | 92% | Clean reaction; ester intact. |
| 3-Bromo | 50 | <15% | N/A | Sluggish oxidative addition. |
| 3-Bromo | 90 | >95% | 84% | Requires heat; minor ester hydrolysis observed if base is too strong. |
B. Metal-Halogen Exchange (Lithiation)
This is the most critical differentiation point due to the Chemoselectivity Challenge : The 5-ester is susceptible to nucleophilic attack by organolithiums.
-
3-Iodo: Enables Lithium-Halogen Exchange at -78°C . The exchange is faster than the nucleophilic attack on the ester.
-
Reagent:
-BuLi (2 equiv) or -BuLi.
-
-
3-Bromo: Lithium exchange is sluggish at -78°C. Raising the temperature to -40°C or 0°C (required for exchange) leads to competitive attack on the 5-ester , resulting in tertiary alcohol byproducts.
-
Solution: Use Turbo-Grignard (
-PrMgCl·LiCl). The magnesium reagent is less nucleophilic toward the ester but reactive enough for Br-Mg exchange at 0°C.
-
C. Visualizing the Competitive Pathways
The following diagram illustrates the kinetic competition between coupling and side reactions.
Figure 1: Kinetic pathways showing the advantage of Iodo-substrates in avoiding ester attack during metalation.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-Iodoindole-5-carboxylate
High-yielding iodination using mild conditions to prevent ester hydrolysis.
-
Dissolution: Dissolve methyl indole-5-carboxylate (1.0 equiv) in DMF (0.5 M).
-
Reagent Addition: Add KOH (2.5 equiv) followed by portion-wise addition of Iodine (
, 1.1 equiv).-
Note: Maintain temperature < 25°C to avoid hydrolysis.
-
-
Quench: After 1 hour (monitor by TLC), pour mixture into ice-water containing 1%
(to reduce excess iodine). -
Isolation: Filter the resulting precipitate. Wash with cold water.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 85–95%.
-
Appearance: Pale yellow solid (Light Sensitive – Store in Amber Vial).
-
Protocol B: Optimized Suzuki Coupling for 3-Bromo Analogs
Designed to overcome the lower reactivity of the C–Br bond without damaging the ester.
-
Setup: Charge a reaction vial with Methyl 3-bromoindole-5-carboxylate (1.0 equiv), Arylboronic acid (1.5 equiv), and
(2.0 equiv).-
Why Phosphate?
is milder than hydroxide bases, preventing ester hydrolysis at elevated temperatures.[1]
-
-
Catalyst: Add
(5 mol%).-
Ligand Choice: The bidentate dppf ligand is robust and thermally stable.
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Strategic Selection Guide
Use the following decision matrix to select the appropriate halide for your workflow:
| Scenario | Recommended Halide | Rationale |
| Exploratory MedChem | 3-Iodo | Maximizes success rate; mild conditions tolerate diverse functional groups on coupling partners. |
| Scale-Up (>100g) | 3-Bromo | Significant cost savings; better thermal stability reduces safety risks during bulk handling. |
| Coupling with Heterocycles | 3-Iodo | Heterocyclic boronic acids (e.g., pyridines) are unstable; the fast reactivity of the iodide captures them before they decompose. |
| Sequential Functionalization | 3-Bromo | If you plan to functionalize the N1 position first, the C–Br bond is stable enough to survive N-alkylation conditions, whereas C–I might degrade. |
References
-
Synthesis and Reactivity of 3-Iodoindoles
-
Suzuki Coupling Kinetics (Halogen Comparison)
-
Metal-Halogen Exchange on Sensitive Substrates
-
General Indole Functionalization Reviews
Sources
- 1. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
structural characterization of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate vs starting material
As a Senior Application Scientist in early-stage drug discovery, I frequently oversee the synthesis and rigorous structural validation of privileged heterocyclic building blocks. Halogenated indoles, specifically those functionalized at the C3 position, are critical intermediates. A prime example is methyl 3-bromo-1-methyl-1H-indole-5-carboxylate , a foundational scaffold used in the design of potent Myeloid Cell Leukemia-1 (Mcl-1) inhibitors for targeted cancer therapies .
This guide provides an objective, data-driven comparison between this brominated product and its precursor, methyl 1-methyl-1H-indole-5-carboxylate . By detailing the mechanistic causality of the synthesis and the orthogonal analytical hallmarks of successful C3-functionalization, this document serves as a self-validating framework for researchers ensuring structural integrity in their synthetic pipelines.
Synthetic Context & Mechanistic Causality
The C3 position of the indole ring is inherently nucleophilic, driven by the electron-donating resonance of the N1 nitrogen. In the starting material, N-methylation serves a dual purpose: it prevents competing N-halogenation and enhances the electron density of the pyrrole ring, making the C3 position highly reactive toward electrophiles.
When treating the starting material with N-bromosuccinimide (NBS), an electrophilic aromatic substitution (EAS) occurs rapidly. The reaction proceeds via a Wheland intermediate (a C3-bromonium species), followed by rapid deprotonation to restore aromaticity .
Mechanistic pathway of the C3-bromination of methyl 1-methyl-1H-indole-5-carboxylate.
Self-Validating Experimental Protocol
To ensure high regioselectivity and prevent over-bromination, the following step-by-step methodology must be strictly adhered to:
-
Reaction Setup: Dissolve methyl 1-methyl-1H-indole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C. Causality: DMF stabilizes the highly polar transition state of the EAS mechanism, while the 0 °C starting temperature suppresses kinetic over-bromination at the C2 position or the benzenoid ring.
-
Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. The reaction flask must be shielded from light (e.g., wrapped in aluminum foil). Causality: Excluding light prevents the homolytic cleavage of NBS, shutting down competing radical bromination pathways (e.g., benzylic bromination of the N-methyl group).
-
In-Process Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexane/EtOAc 3:1). Self-Validation: The starting material (highly fluorescent under UV 254 nm) will be cleanly replaced by a lower
spot. The lower is dictated by the increased molecular weight and polarizability of the bromine atom. -
Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Na₂S₂O₃ chemically reduces any unreacted electrophilic bromine, preventing downstream oxidative degradation. Extract with EtOAc, wash extensively with brine (to partition DMF into the aqueous layer), dry over Na₂SO₄, and concentrate in vacuo.
Comparative Structural Characterization
Proving the exact regiochemistry of the halogenation requires an orthogonal analytical approach. The comparison between the starting material and the product relies on three primary pillars: ¹H NMR, ¹³C NMR, and LC-MS .
A. ¹H NMR Spectroscopy: The Disappearance of C3-H
The most definitive, instantaneous proof of successful C3-bromination is the complete absence of the C3 proton resonance. In the starting material, the C3-H appears as a sharp singlet (or finely coupled doublet) at roughly δ 6.55 ppm . In the product spectrum, this integral is completely lost. Furthermore, the adjacent C2-H proton experiences a diagnostic deshielding effect—shifting from ~7.15 ppm to ~7.35 ppm —due to the inductive electron-withdrawing nature of the newly installed bromine atom.
B. ¹³C NMR Spectroscopy: The Heavy-Atom Effect
While ¹H NMR confirms the loss of a proton, ¹³C NMR confirms the nature of the substitution. The unsubstituted C3 carbon in the starting material resonates at ~104.5 ppm. Upon bromination, the C3 carbon undergoes a dramatic upfield shift to ~88.2 ppm . This counterintuitive upfield shift is a classic manifestation of the "heavy-atom effect" (spin-orbit coupling) induced by the large electron cloud of the bromine atom.
C. Mass Spectrometry (LC-MS): The Isotopic Signature
Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 natural abundance. While the starting material yields a single sharp [M+H]⁺ peak at m/z 190.1, the product must exhibit a characteristic 1:1 isotopic doublet at m/z 268.0 and 270.0. If this doublet is absent, the product is not brominated.
Orthogonal analytical workflow for validating the brominated indole's structural integrity.
Quantitative Data Summary
The following table summarizes the critical analytical telemetry used to differentiate the product from its unhalogenated precursor.
| Analytical Technique | Methyl 1-methyl-1H-indole-5-carboxylate (Starting Material) | Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (Product) | Diagnostic Causality |
| ¹H NMR (C3-H) | ~6.55 ppm (s, 1H) | Absent | Direct confirmation of substitution at the C3 position. |
| ¹H NMR (C2-H) | ~7.15 ppm (s, 1H) | ~7.35 ppm (s, 1H) | Downfield shift caused by inductive deshielding from adjacent Br. |
| ¹H NMR (N-CH₃) | ~3.85 ppm (s, 3H) | ~3.88 ppm (s, 3H) | Negligible shift; acts as an internal spectator reference. |
| ¹³C NMR (C3) | ~104.5 ppm | ~88.2 ppm | Upfield shift driven by the halogen heavy-atom effect. |
| LC-MS [M+H]⁺ | m/z 190.1 (Singlet) | m/z 268.0 / 270.0 (1:1 Doublet) | Emergence of the ⁷⁹Br/⁸¹Br isotopic signature definitively proves halogenation. |
References
-
Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review (Bridgewater State University).[Link]
-
Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles. Molecules (NIH PMC).[Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
